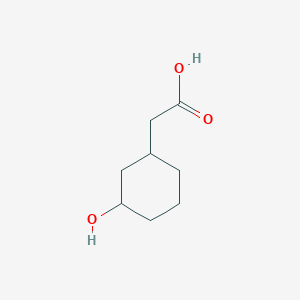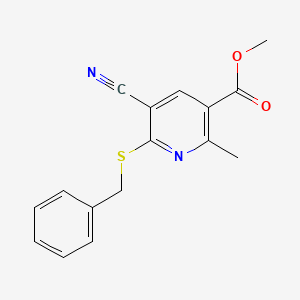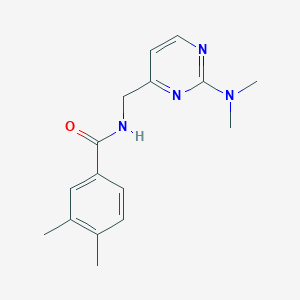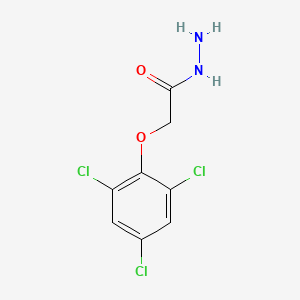
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as FLU-CAM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLU-CAM belongs to the family of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide also has some limitations, including its moderate yield in the synthesis method and its limited bioavailability.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Secondly, the potential therapeutic applications of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide in the treatment of various diseases, including cancer and Alzheimer's disease, need to be investigated further. Thirdly, the development of novel N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide derivatives with improved bioavailability and potency may be a promising direction for future research.
In conclusion, N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminophenol in the presence of an acid. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide and to investigate its potential therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminophenol in the presence of an acid. The final product is obtained after purification by column chromatography. The yield of the synthesis method is reported to be around 60%.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIZIIIBMSSCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)


![ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936535.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propyl-4-pyrimidinol](/img/structure/B2936538.png)

![Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2936542.png)
![(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2936545.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2936549.png)
![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)
![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)
